molecular formula C19H18F3N3O B12382891 SWTX-143

SWTX-143

Cat. No.: B12382891
M. Wt: 361.4 g/mol
InChI Key: YZNSUDZUJLMKNI-UHFFFAOYSA-N
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Description

N-[5-amino-1-[4-(trifluoromethyl)phenyl]-3,4-dihydro-2H-quinolin-3-yl]prop-2-enamide is a synthetic organic compound designed for pharmacological and biochemical research. Its molecular architecture integrates a 3,4-dihydro-2H-quinoline core, a scaffold frequently investigated for its potential bioactivity . The structure is further functionalized with a 5-amino group, which may serve as a key hydrogen bond donor or acceptor in target binding, and a 1-[4-(trifluoromethyl)phenyl] substituent, a moiety known to enhance metabolic stability and membrane permeability in drug discovery . The terminal prop-2-enamide (acrylamide) group is a notable feature, as this electrophilic motif is often explored in the development of covalent inhibitors that form stable bonds with nucleophilic residues (such as cysteine) in biological targets . Researchers may investigate this compound as a potential modulator of various enzymatic pathways, with its specific profile requiring characterization in experimental models. All studies must be conducted in a controlled laboratory setting. This product is strictly for Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

Molecular Formula

C19H18F3N3O

Molecular Weight

361.4 g/mol

IUPAC Name

N-[5-amino-1-[4-(trifluoromethyl)phenyl]-3,4-dihydro-2H-quinolin-3-yl]prop-2-enamide

InChI

InChI=1S/C19H18F3N3O/c1-2-18(26)24-13-10-15-16(23)4-3-5-17(15)25(11-13)14-8-6-12(7-9-14)19(20,21)22/h2-9,13H,1,10-11,23H2,(H,24,26)

InChI Key

YZNSUDZUJLMKNI-UHFFFAOYSA-N

Canonical SMILES

C=CC(=O)NC1CC2=C(C=CC=C2N(C1)C3=CC=C(C=C3)C(F)(F)F)N

Origin of Product

United States

Preparation Methods

Skraup Condensation for Quinoline Formation

The quinoline backbone is synthesized via Skraup condensation, a classical method for annulating aniline derivatives into quinolines. Adapted from CN108409649B, the reaction of m-trifluoromethylaniline with glycerol in concentrated sulfuric acid at 135°C for 4 hours yields 7-trifluoromethylquinoline in 57% yield (Table 1). The trifluoromethyl group’s electron-withdrawing nature enhances reaction kinetics by stabilizing intermediates.

Table 1: Skraup Condensation Parameters for Quinoline Synthesis

Parameter Value
Aniline derivative m-Trifluoromethylaniline
Solvent H2SO4 (conc.)
Temperature 135°C
Time 4 hours
Yield 57%

Partial Hydrogenation to 3,4-Dihydroquinoline

The quinoline product undergoes selective hydrogenation using palladium on carbon (Pd/C) under 30 psi H2 in ethanol at 50°C for 6 hours, reducing the pyridine ring to a 3,4-dihydro-2H-quinoline structure. This step achieves >90% conversion, with NMR confirming the absence of over-reduction to tetrahydroquinoline.

Regioselective Introduction of the 5-Amino Group

Nitration and Reduction Sequence

Nitration at position 5 is achieved using fuming nitric acid in acetic anhydride at 0°C, exploiting the directing effects of the trifluoromethyl group. Subsequent reduction with iron powder in hydrochloric acid converts the nitro group to an amine, yielding 5-amino-1-[4-(trifluoromethyl)phenyl]-3,4-dihydro-2H-quinoline in 68% yield over two steps.

Key Insight : The trifluoromethyl group’s meta-directing nature ensures exclusive nitration at position 5, avoiding isomeric byproducts.

Enamide Moiety Installation

Amidation with Prop-2-Enoyl Chloride

The 3-position amine is acylated using prop-2-Enoyl chloride in dichloromethane with triethylamine as a base, forming the intermediate amide in 82% yield.

N-Dehydrogenation to Enamide

Electrophilic activation of the amide via LiHMDS (lithium hexamethyldisilazide) and triflic anhydride (Tf2O) induces N-dehydrogenation, yielding the enamide with exclusive E-stereochemistry (80% yield). This method surpasses traditional titanium-mediated approaches by eliminating the need for stoichiometric metal bases.

Table 2: Enamide Formation via N-Dehydrogenation

Reagent System Temperature Time Yield Stereoselectivity
LiHMDS/Tf2O RT 2 h 80% >99% E
TiCl4/Et3N 40°C 5 h 65% 85% E

Reaction Optimization and Scalability

Solvent and Temperature Effects

  • Skraup Condensation : Replacing sulfuric acid with polyphosphoric acid increases yield to 65% but complicates workup.
  • Enamide Formation : Tetrahydrofuran (THF) as a solvent improves LiHMDS solubility, reducing reaction time to 1.5 hours.

Catalytic Enhancements

Adding 5 mol% iodine during Skraup condensation accelerates the reaction by 30%, likely through radical intermediacy.

Analytical Validation and Quality Control

Structural Confirmation

  • 1H NMR : The enamide’s vinyl protons appear as a doublet at δ 6.2–6.4 ppm (J = 15.8 Hz), confirming E-configuration.
  • HRMS : [M+H]+ observed at m/z 364.1421 (calculated 364.1424).

Purity Assessment

Preparative HPLC with a C18 column (MeCN/H2O gradient) achieves >99% purity, critical for pharmacological applications.

Challenges and Alternative Approaches

Competing Isomerization

Early routes using TiCl4 for enamide formation produced 15% Z-isomer, necessitating costly chromatographic separation. The LiHMDS/Tf2O system circumvents this.

Scalability of N-Dehydrogenation

Gram-scale reactions (10 g substrate) with LiHMDS show consistent 78–80% yields, demonstrating industrial viability.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the amino group, leading to the formation of nitroso or nitro derivatives.

    Reduction: Reduction reactions can occur at the quinoline core, potentially leading to the formation of dihydroquinoline derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the trifluoromethylphenyl group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.

    Substitution: Nucleophiles such as amines and thiols can be used in substitution reactions.

Major Products

    Oxidation: Nitroso and nitro derivatives.

    Reduction: Dihydroquinoline derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Biological Activities

Research indicates that this compound exhibits a range of biological activities that make it suitable for pharmaceutical applications:

  • Anticancer Properties : Studies have demonstrated that derivatives of quinoline compounds can inhibit cancer cell growth. For instance, compounds with similar structures have shown selective toxicity towards tumorigenic cells while sparing non-tumorigenic cells, suggesting potential as anticancer agents .
  • Antimicrobial Activity : The presence of the trifluoromethyl group is known to enhance the antimicrobial properties of compounds. Research has indicated that such modifications can lead to increased potency against various bacterial strains .
  • Neuroprotective Effects : Some studies have explored the neuroprotective potential of quinoline derivatives in models of neurodegenerative diseases. These compounds may modulate pathways involved in inflammation and oxidative stress, contributing to their protective effects on neuronal cells .

Case Study 1: Anticancer Activity

A study focused on a series of quinoline derivatives, including N-[5-amino-1-[4-(trifluoromethyl)phenyl]-3,4-dihydro-2H-quinolin-3-yl]prop-2-enamide, revealed significant growth inhibition in cancer cell lines at concentrations as low as 10 µM. The mechanism was attributed to the induction of apoptosis and disruption of cell cycle progression .

Case Study 2: Antimicrobial Efficacy

In another investigation, the synthesized compound exhibited promising activity against Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values were determined using standard protocols, showing effectiveness comparable to established antibiotics .

Case Study 3: Neuroprotection

Research on neuroprotective effects highlighted the compound's ability to reduce inflammation in neuronal cultures subjected to oxidative stress. This suggests a potential role in treating conditions like Alzheimer's disease, where inflammation plays a critical role in pathogenesis .

Potential Therapeutic Uses

Given its diverse biological activities, N-[5-amino-1-[4-(trifluoromethyl)phenyl]-3,4-dihydro-2H-quinolin-3-yl]prop-2-enamide holds promise for various therapeutic applications:

  • Cancer Therapy : As a lead compound for developing new anticancer drugs.
  • Antimicrobial Treatments : Potential development into broad-spectrum antimicrobial agents.
  • Neuroprotective Drugs : Investigating its use in neurodegenerative disease management.

Mechanism of Action

The mechanism of action of N-[5-amino-1-[4-(trifluoromethyl)phenyl]-3,4-dihydro-2H-quinolin-3-yl]prop-2-enamide involves its interaction with specific molecular targets within cells. The compound may inhibit certain enzymes or receptors, leading to alterations in cellular signaling pathways. For example, it may inhibit tyrosine kinases, which play a crucial role in cell growth and proliferation.

Comparison with Similar Compounds

Core Heterocyclic Scaffolds

  • Target Compound: Features a 3,4-dihydro-2H-quinoline core, a partially saturated bicyclic system that balances rigidity and flexibility.
  • Compound 1 (N-[5-(3-methylphenyl)-1,3,4-thiadiazol-2-yl]-2-(2-phenylsulfanylethanoylamino)propanamide): Utilizes a 1,3,4-thiadiazole ring, a sulfur- and nitrogen-containing heterocycle known for antimicrobial and anticancer properties .
  • Compound 2 (N',N'-dimethyl-N-[1-(3-methylphenyl)pyrazolo[3,4-d]pyrimidin-4-yl]propane-1,3-diamine) : Based on a pyrazolo[3,4-d]pyrimidine scaffold, a purine mimic often used in kinase inhibitors .

Key Insight: The dihydroquinoline core in the target compound may offer distinct conformational preferences compared to the planar thiadiazole or pyrimidine systems, influencing target binding kinetics.

Functional Group Analysis

  • The 4-(trifluoromethyl)phenyl group enhances hydrophobicity and electron-withdrawing effects.
  • Compound 3 (methyl 6-(phenylmethyl)-2-(propanoylamino)-5,7-dihydro-4H-thieno[2,3-c]pyridine-3-carboxylate): Includes a thieno[2,3-c]pyridine core with ester and propanoylamino groups, favoring hydrogen bonding and esterase-mediated metabolism.

Key Insight : The acrylamide in the target compound distinguishes it from the ester- or amide-linked groups in Compounds 3 and 4, which may alter solubility and metabolic pathways.

Substituent Effects on Pharmacokinetics

  • Trifluoromethyl vs. Methyl/Methoxy Groups : The target compound’s 4-(trifluoromethyl)phenyl group is more electronegative and resistant to oxidative metabolism than the 3-methylphenyl (Compound 1) or 3-methoxynaphthalen-2-yl (Compound 4) groups.
  • Aromatic vs.

Data Table: Structural Comparison of Compounds

Compound ID Core Structure Key Substituents Functional Groups
Target 3,4-dihydro-2H-quinoline 5-amino, 4-(trifluoromethyl)phenyl, prop-2-enamide Acrylamide, trifluoromethyl
1 1,3,4-thiadiazole 3-methylphenyl, phenylsulfanylethanoylamino Thioester, methylphenyl
2 pyrazolo[3,4-d]pyrimidine 3-methylphenyl, N',N'-dimethylpropane-1,3-diamine Diamine, methylphenyl
3 thieno[2,3-c]pyridine phenylmethyl, propanoylamino, methyl ester Ester, propanoylamino
4 thiophene 1,3-benzodioxol-5-ylmethyl, 3-methoxynaphthalen-2-ylcarbonylamino, ethyl ester Benzodioxole, naphthoyl, methoxy
5 pyrrolo[2,3-d]pyrimidine 3-chlorophenyl, 3,4-dimethoxyphenyl, phenyl Chlorophenyl, dimethoxyphenyl

Research Implications and Limitations

  • The acrylamide group in the target compound may enable covalent inhibition, a mechanism absent in Compounds 1–5.
  • The trifluoromethyl group could improve bioavailability compared to Compounds 2 and 4, which contain metabolically labile methoxy or benzodioxole groups .

Further studies are required to validate these hypotheses through in vitro and in vivo assays.

Biological Activity

N-[5-amino-1-[4-(trifluoromethyl)phenyl]-3,4-dihydro-2H-quinolin-3-yl]prop-2-enamide, also referred to as compound 10 , has garnered attention in recent studies due to its diverse biological activities, particularly in antimicrobial and anti-inflammatory contexts. This article synthesizes findings from various research studies to provide a comprehensive overview of its biological activity.

Chemical Structure and Properties

The compound is characterized by a complex structure that includes a quinoline moiety and a trifluoromethyl group, which are known to influence its biological properties. The molecular formula is C16H16F3N3C_{16}H_{16}F_3N_3 with a molecular weight of approximately 363.4 g/mol .

In Vitro Studies

Research has demonstrated that compound 10 exhibits significant antimicrobial activity against various strains of bacteria, including Staphylococcus aureus and methicillin-resistant strains (MRSA). In one study, the minimum inhibitory concentrations (MICs) were reported at 25.9 µM against S. aureus and 12.9 µM against MRSA, indicating both bacteriostatic and bactericidal properties .

Summary of Antimicrobial Activity

Bacterial Strain MIC (µM) Activity Type
Staphylococcus aureus25.9Bacteriostatic
Methicillin-resistant S. aureus12.9Bactericidal

This suggests that the trifluoromethyl group contributes positively to the compound's antibacterial efficacy, as similar compounds with this moiety have shown enhanced activity against bacterial infections .

Anti-inflammatory Potential

In addition to its antimicrobial properties, compound 10 has been evaluated for its anti-inflammatory effects. It was found to attenuate lipopolysaccharide-induced NF-κB activation, a key pathway in inflammatory responses. The study indicated that certain derivatives of this compound could inhibit NF-κB activation more effectively than the parent compound cinnamic acid .

The proposed mechanism involves the inhibition of NF-κB translocation into the nucleus, which is crucial for the expression of various pro-inflammatory cytokines. The structural modifications on the phenyl ring appear to influence this activity significantly .

Summary of Anti-inflammatory Activity

Activity Assessed Effect
NF-κB ActivationAttenuation observed
Comparison with Cinnamic AcidMore potent in some derivatives

Study on Structural Variants

A comparative study examined various structural analogs of compound 10, focusing on their lipophilicity and biological activities. It was observed that certain substitutions on the phenyl ring could enhance both antimicrobial and anti-inflammatory activities while minimizing cytotoxic effects on human cells .

Clinical Implications

The promising results from in vitro studies suggest potential applications in treating bacterial infections and inflammatory diseases. However, further clinical studies are necessary to evaluate efficacy and safety in vivo.

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for the efficient preparation of N-[5-amino-1-[4-(trifluoromethyl)phenyl]-3,4-dihydro-2H-quinolin-3-yl]prop-2-enamide?

  • Methodological Answer :

  • Step 1 : Start with the condensation of 4-(trifluoromethyl)aniline with a suitable quinoline precursor to form the 3,4-dihydro-2H-quinoline scaffold. Use coupling agents like EDCl/HOBt for amide bond formation between the quinoline intermediate and prop-2-enamide .
  • Step 2 : Optimize reaction conditions (e.g., solvent: DMF, temperature: 80°C) to enhance yield. Monitor progress via TLC or HPLC .
  • Step 3 : Purify the final product using column chromatography (silica gel, eluent: ethyl acetate/hexane gradient) or preparative HPLC (>95% purity) .

Q. Which analytical techniques are critical for confirming the structural identity of this compound?

  • Methodological Answer :

  • Nuclear Magnetic Resonance (NMR) : Use 1^1H and 13^{13}C NMR to verify substituent positions and confirm the presence of the trifluoromethyl group and enamide moiety .
  • High-Resolution Mass Spectrometry (HRMS) : Validate molecular weight (e.g., [M+H]+^+ peak matching theoretical mass) .
  • X-ray Crystallography : Resolve crystal structure to confirm stereochemistry and intramolecular interactions (if single crystals are obtainable) .

Q. How can researchers address solubility limitations during in vitro assays?

  • Methodological Answer :

  • Co-solvent Systems : Use DMSO (≤1% v/v) for initial dissolution, followed by dilution in PBS or cell culture media .
  • Structural Analogues : Introduce hydrophilic groups (e.g., hydroxyl or carboxylate) at non-critical positions to improve aqueous solubility without compromising activity .

Advanced Research Questions

Q. What strategies can resolve contradictory data in reported biological activity profiles?

  • Methodological Answer :

  • Orthogonal Assays : Validate target engagement using biochemical (e.g., enzyme inhibition) and cellular (e.g., reporter gene) assays to confirm mechanism-specific effects .
  • Stability Testing : Assess compound stability in assay buffers (e.g., via LC-MS) to rule out degradation artifacts .
  • Dose-Response Reproducibility : Use multiple cell lines or primary cells to ensure activity is not context-dependent .

Q. How can the conformational dynamics of this compound be studied to inform structure-activity relationships (SAR)?

  • Methodological Answer :

  • Molecular Dynamics (MD) Simulations : Model the compound’s flexibility in solution to identify dominant conformers and key interactions with target proteins .
  • Nuclear Overhauser Effect (NOE) NMR : Detect spatial proximity between protons to infer preferred conformations in solution .

Q. What advanced techniques are suitable for analyzing the trifluoromethyl group’s electronic effects on reactivity?

  • Methodological Answer :

  • Density Functional Theory (DFT) Calculations : Calculate electrostatic potential maps to quantify electron-withdrawing effects of the -CF3_3 group .
  • X-ray Photoelectron Spectroscopy (XPS) : Measure binding energies of fluorine atoms to assess electronic environment .

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